(2-Methylprop-2-en-1-yl)(pyridin-3-ylmethyl)amine
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Overview
Description
(2-Methylprop-2-en-1-yl)(pyridin-3-ylmethyl)amine is a chemical compound with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol . This compound is characterized by the presence of a pyridine ring and an amine group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylprop-2-en-1-yl)(pyridin-3-ylmethyl)amine typically involves the reaction of pyridine-3-carboxaldehyde with 2-methylprop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Quality control measures such as NMR, HPLC, and LC-MS are employed to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
(2-Methylprop-2-en-1-yl)(pyridin-3-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different oxidation states.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield different amines, and substitution may yield various substituted derivatives .
Scientific Research Applications
(2-Methylprop-2-en-1-yl)(pyridin-3-ylmethyl)amine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of biological processes and pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methylprop-2-en-1-yl)(pyridin-3-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes. The pyridine ring can also participate in π-π interactions and other non-covalent interactions, further modulating its activity .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: This compound has a similar structure but with a pyrrolidine ring instead of a pyridine ring.
(Prop-2-yn-1-yl)(pyridin-3-ylmethyl)amine: This compound has a prop-2-yn-1-yl group instead of a 2-methylprop-2-en-1-yl group.
Uniqueness
The uniqueness of (2-Methylprop-2-en-1-yl)(pyridin-3-ylmethyl)amine lies in its specific structure, which imparts distinct chemical and biological properties. The presence of both the pyridine ring and the amine group allows for versatile reactivity and a wide range of applications in various fields .
Properties
Molecular Formula |
C10H14N2 |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-methyl-N-(pyridin-3-ylmethyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H14N2/c1-9(2)6-12-8-10-4-3-5-11-7-10/h3-5,7,12H,1,6,8H2,2H3 |
InChI Key |
UIIFOSPYBFVXQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CNCC1=CN=CC=C1 |
Origin of Product |
United States |
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